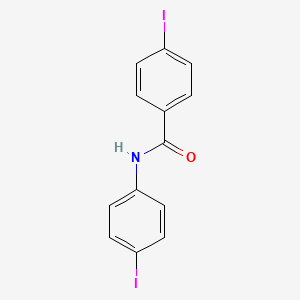

4-iodo-N-(4-iodophenyl)benzamide

Description

4-Iodo-N-(4-iodophenyl)benzamide is a halogenated benzamide derivative characterized by two iodine substituents at the para positions of the benzamide and phenylamine moieties. Its molecular formula is C₁₃H₁₀I₂NO, with an average molecular mass of 435.03 g/mol (calculated from isotopic data in ). The compound is synthesized via coupling reactions involving 4-iodobenzoic acid and 4-iodoaniline derivatives under basic or acidic conditions, often using coupling agents like HBTU in dimethyl sulfoxide (DMSO) .

Key structural features include:

- Para-substituted iodine atoms: These enhance halogen bonding capabilities, critical in supramolecular chemistry and coordination polymers .

- Amide linkage: Facilitates hydrogen bonding (N–H⋯O=C), influencing crystal packing and stability .

Applications span radioiodination for bioactive molecules (e.g., as a nonradioactive analogue in labeling studies) and roles in anion transport or metal coordination frameworks .

Properties

IUPAC Name |

4-iodo-N-(4-iodophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9I2NO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQQNBXQWHHTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9I2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(4-iodophenyl)benzamide typically involves the iodination of N-(4-iodophenyl)benzamide. One common method is the reaction of N-(4-iodophenyl)benzamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of 4-iodo-N-(4-iodophenyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve organic solvents and mild heating.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents under inert atmosphere.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atoms.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Products include biaryl compounds with extended aromatic systems.

Scientific Research Applications

4-iodo-N-(4-iodophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-iodo-N-(4-iodophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations :

- Halogen Bonding : INPBA forms stronger halogen bonds (C–I⋯O) compared to the target compound, enabling 3D coordination frameworks .

- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl in ) increase acidity of the amide N–H, enhancing hydrogen bonding .

Ethoxy- and Methoxy-Substituted Benzamides

Key Observations :

- Solubility : Ethoxy groups improve lipophilicity, aiding membrane permeability in drug candidates .

- Bioactivity : Ethoxy-substituted benzamides (e.g., AS-4370) exhibit potent gastrokinetic effects without dopamine D₂ receptor antagonism .

Coordination-Reactive Benzamides

Metal-Binding Derivatives

Biological Activity

4-Iodo-N-(4-iodophenyl)benzamide is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is , characterized by iodine substitutions at the para positions on both the benzamide and phenyl rings. This compound is primarily synthesized through iodination reactions involving precursor compounds, enhancing its reactivity and biological potential.

The synthesis of 4-iodo-N-(4-iodophenyl)benzamide typically involves the iodination of N-(4-iodophenyl)benzamide using iodine and an oxidizing agent in an organic solvent, such as acetic acid. Reaction conditions are optimized for yield and purity, often employing techniques like recrystallization or chromatography for purification.

The biological activity of 4-iodo-N-(4-iodophenyl)benzamide is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of iodine atoms enhances its binding affinity due to their larger atomic radius and unique electronic properties, which may lead to inhibition or activation of specific metabolic pathways.

Potential Applications

- Medicinal Chemistry : Investigated for anticancer and antimicrobial activities.

- Imaging Studies : Explored as a radiolabeled compound due to the iodine content.

- Material Science : Used in developing advanced materials and pharmaceuticals.

Biological Activity Data

Research indicates that 4-iodo-N-(4-iodophenyl)benzamide may exhibit significant activity against various biological targets. The following table summarizes key findings related to its biological activity:

Case Studies

- Anticancer Research : In vitro studies have shown that 4-iodo-N-(4-iodophenyl)benzamide can significantly inhibit the growth of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Antimicrobial Studies : The compound has been tested against various bacterial strains, demonstrating promising antimicrobial properties that warrant further exploration for clinical applications.

- Sigma Receptor Studies : Research has indicated that this compound interacts with sigma receptors, which are implicated in various neurological disorders and cancer therapies. The modulation of these receptors may lead to therapeutic benefits in treating specific conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 4-iodo-N-(4-iodophenyl)benzamide. Modifications at different positions on the aromatic rings can significantly influence its potency and selectivity against various biological targets. For instance, substituting different functional groups or altering the iodine positions can enhance or diminish its inhibitory effects on target enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.